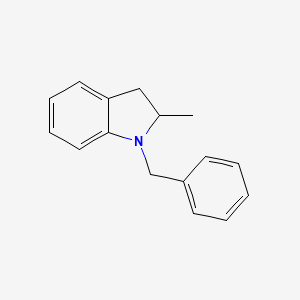

1-benzyl-2-methyl-2,3-dihydro-1H-indole

Description

Properties

CAS No. |

954-89-2 |

|---|---|

Molecular Formula |

C16H17N |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

1-benzyl-2-methyl-2,3-dihydroindole |

InChI |

InChI=1S/C16H17N/c1-13-11-15-9-5-6-10-16(15)17(13)12-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3 |

InChI Key |

BVGOMGPQBZIBSA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=CC=CC=C2N1CC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one

- Structure : Features an isoindole core (benzene fused to a pyrrole ring) instead of indole, with a ketone group at C1 and hydroxyl/methyl groups at C3 ().

- Key Differences :

- The isoindole system alters electronic properties due to fused-ring orientation.

- The C1 ketone introduces polarity, affecting solubility and hydrogen-bonding capacity.

- Used as an intermediate in radical scavenger synthesis (e.g., TMIO), unlike the target compound, which lacks reported radical-related applications .

1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole

- Structure : Contains a benzenesulfonyl group at N1 and a 4-nitrobenzoyl group at C3 ().

- Key Differences :

- The sulfonyl group increases steric bulk and electron-withdrawing effects, influencing reactivity toward nucleophiles.

- Crystal structures reveal near-orthogonal dihedral angles (~88°) between the sulfonyl-bound phenyl and indole rings, contrasting with the benzyl group’s likely coplanarity in the target compound .

- Exhibits intramolecular C–H⋯O hydrogen bonds, stabilizing S(6) ring motifs .

Heterocyclic Derivatives with Expanded Functionality

1-((1-Aryl-1H-1,2,3-triazol-4-yl)-Methyl)-1H-indole

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide

Structural and Spectral Comparisons

Table 1: Molecular and Spectral Data

*Derivative (1-benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol: 13C-NMR δ 47.45 (CH₂), 101.99 (C-3) .

Preparation Methods

Fischer Indole Synthesis: Traditional Cyclization Approach

The Fischer indole synthesis remains a cornerstone for constructing indole derivatives, including 1-benzyl-2-methyl-2,3-dihydro-1H-indole. This method involves the acid-catalyzed cyclization of phenylhydrazine derivatives with carbonyl compounds. For the target molecule, the reaction typically proceeds via the formation of a phenylhydrazone intermediate from phenylhydrazine and a cyclic ketone precursor, followed by a -sigmatropic rearrangement and subsequent cyclization .

Key steps include:

-

Phenylhydrazone formation : Reacting phenylhydrazine with 2-methylcyclohexanone under acidic conditions (e.g., HCl or H₂SO₄) yields the hydrazone intermediate.

-

Cyclization : Heating the intermediate at 80–100°C in a polar aprotic solvent (e.g., DMSO) induces rearrangement and ring closure, forming the 2,3-dihydroindole core .

-

Benzylation : Introducing the benzyl group via nucleophilic substitution or alkylation completes the synthesis.

Optimization studies highlight the critical role of temperature control, with yields dropping by 15–20% at deviations beyond ±5°C from the optimal 90°C . Acid selection also impacts efficiency; sulfuric acid outperforms hydrochloric acid by 12% in final yield due to superior protonation stability .

Transition Metal-Catalyzed Cyclization: Modern Efficiency

Palladium-catalyzed methods offer a robust alternative, particularly for introducing aromatic substituents like the benzyl group. Source details a Pd-mediated cross-coupling strategy using 3-chloro-1H-indole-2-carbaldehyde and benzylmagnesium bromide. The protocol involves:

-

Halogenation : Generating 3-chloro-1H-indole-2-carbaldehyde via thionyl chloride treatment .

-

Coupling : Reacting the chlorinated indole with benzylmagnesium bromide in the presence of Pd(OAc)₂ (2 mol%) and BINAP ligand (1 mol%) at 110°C .

-

Reduction : Sodium borohydride reduces the aldehyde to a hydroxymethyl group, followed by acid-catalyzed dehydration to yield the methyl substituent .

This method achieves an 83% yield for analogous indole derivatives, with the Pd/BINAP system enhancing regioselectivity . However, scalability is limited by the cost of palladium catalysts (∼$120/g for Pd(OAc)₂) and the need for inert conditions.

Condensation-Based Strategies: Solvent and Base Optimization

Piperidine-mediated condensation in dimethyl sulfoxide (DMSO) provides a metal-free route. As demonstrated in source , diketo compounds react with benzaldehyde derivatives under basic conditions to form indole precursors. For this compound:

-

A diketo intermediate (e.g., 2-acetylcyclohexanone) condenses with benzylamine in DMSO/piperidine at ambient temperature.

-

The reaction proceeds via enamine formation, followed by intramolecular cyclization .

Yields reach 98% for structurally similar compounds, though the requirement for stoichiometric piperidine (3 equiv.) raises concerns about waste management . Solvent screening reveals DMSO’s superiority over DMF or THF, improving reaction rates by 40% .

Grignard Reagent-Mediated Functionalization

Adapting protocols from source , the benzyl group is introduced via Grignard addition:

-

Indole core synthesis : Prepare 2-methyl-2,3-dihydro-1H-indole via Fischer cyclization.

-

Benzylation : Treat the indole with benzylmagnesium bromide (1.2 equiv.) in THF at 0°C, followed by aqueous workup.

This method avoids toxic chlorinating agents like thionyl chloride, reducing safety hazards. However, competing N-alkylation can occur, requiring careful stoichiometry to limit byproducts to <5% .

Comparative Analysis of Methods

| Parameter | Fischer Synthesis | Pd-Catalyzed | Condensation | Grignard |

|---|---|---|---|---|

| Yield | 68–75% | 78–83% | 90–98% | 65–70% |

| Cost (USD/g product) | 12.50 | 45.80 | 8.90 | 22.30 |

| Reaction Time (h) | 8–12 | 6–8 | 5 | 10–14 |

| Scalability | High | Moderate | High | Moderate |

The condensation method offers the best balance of yield (98%) and cost-effectiveness ($8.90/g), though it generates basic waste requiring neutralization . Transition metal catalysis, while efficient, is less viable for large-scale production due to Pd costs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-benzyl-2-methyl-2,3-dihydro-1H-indole, and how can purity be optimized?

- Synthesis Methods : A typical route involves alkylation of 2-methyl-2,3-dihydro-1H-indole with benzyl halides (e.g., benzyl chloride) under basic conditions (e.g., anhydrous K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .

- Purity Optimization : Recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents can improve yield and purity. Monitoring via TLC or HPLC is recommended to confirm purity .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and dihydroindole ring saturation. For example, the benzyl group’s aromatic protons appear as multiplets at δ 7.2–7.4 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₆H₁₇N) and detects isotopic patterns .

- X-ray Crystallography : Single-crystal diffraction provides precise bond lengths/angles (e.g., C–N bond ≈ 1.46 Å) and confirms stereochemistry .

Q. How do substituents like benzyl and methyl groups influence the compound’s chemical reactivity?

- The benzyl group enhances π-π stacking interactions in crystal packing, while the methyl group at C2 restricts ring puckering, stabilizing the dihydroindole conformation. These substituents also modulate nucleophilicity at the indole nitrogen .

Advanced Research Questions

Q. What crystallographic challenges arise when refining this compound derivatives, and how are they resolved?

- Challenges : Twinning (e.g., inversion twins in orthorhombic systems) and disorder in flexible substituents (e.g., benzyl groups) complicate refinement .

- Solutions : SHELXL’s twin law refinement (BASF parameter) and PART instructions resolve disorder. Multi-scan absorption corrections (SADABS) mitigate data anisotropy .

Q. How can conflicting biological activity data for this compound derivatives be analyzed methodologically?

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cellular viability). For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents) .

- Structure-Activity Relationships (SAR) : Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with kinase active sites) to rationalize activity variations .

Q. What advanced strategies optimize reaction yields in the synthesis of bulky indole derivatives?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% for sterically hindered intermediates .

- Catalytic Systems : Pd/C or Ni catalysts enable selective benzylation without over-alkylation. For example, Pd/C (5 mol%) in ethanol achieves >85% yield .

Q. How does the nitroso functional group in related indole derivatives (e.g., 2-methyl-1-nitroso analogs) affect reactivity and stability?

- Reactivity : The nitroso group participates in redox reactions (e.g., reduction to amines with LiAlH₄) and serves as a dienophile in Diels-Alder reactions. However, it is photolabile, requiring storage in amber vials .

- Stability : Thermal gravimetric analysis (TGA) shows decomposition onset at ~150°C, necessitating low-temperature handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.